![molecular formula C18H16N4O6S B075660 Quinacillin CAS No. 1596-63-0](/img/structure/B75660.png)
Quinacillin
描述
Quinacillin is a penicillin antibiotic known for its ability to reversibly deactivate beta-lactamase enzymes. This compound exhibits potent activity against Staphylococcus aureus, making it more effective against this organism compared to other Gram-positive bacteria .
准备方法
Quinacillin is synthesized through the condensation of quinoxaline-2,3-dicarboxylic anhydride with 6-aminopenicillanic acid in the presence of dimethylformamide and triethylamine . The reaction conditions involve the use of an aqueous solution of the bis-triethylammonium salt treated with saturated aqueous sodium acetate, resulting in the formation of this compound as cream-colored needles with a melting point of approximately 260°C .
化学反应分析
Quinacillin undergoes various chemical reactions, including:
科学研究应用
Clinical Applications
-
Treatment of Staphylococcal Infections:
Quinacillin is primarily used in treating infections caused by Staphylococcus aureus, including skin infections, pneumonia, and endocarditis. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been documented in various clinical studies . -
Respiratory Tract Infections:
The compound is also utilized for respiratory tract infections caused by susceptible strains of bacteria. Its ability to penetrate lung tissue makes it suitable for treating conditions such as pneumonia . -
Surgical Prophylaxis:
Due to its broad-spectrum activity and effectiveness against skin flora, this compound is sometimes used as a prophylactic antibiotic in surgical procedures to prevent postoperative infections .
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
β-Lactamase Inhibition:
Research indicates that this compound can reversibly deactivate certain β-lactamases from Staphylococcus aureus, enhancing its effectiveness against resistant strains . This property is crucial in combating infections where traditional penicillins fail. -
Combination Therapy:
This compound has been explored in combination with other antibiotics to enhance therapeutic outcomes against multi-drug resistant organisms. Studies suggest that combining this compound with aminoglycosides or glycopeptides can provide synergistic effects .
Case Studies
-
Case Study on MRSA Infection:
A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound resulted in significant clinical improvement and reduced bacterial load compared to standard therapy alone . -
Surgical Site Infection Prevention:
In a controlled study assessing surgical site infections post-orthopedic surgery, patients receiving this compound prophylaxis showed a lower incidence of infection compared to those who did not receive antibiotic prophylaxis .
作用机制
Quinacillin exerts its effects by binding to and inactivating beta-lactamase enzymes, which are responsible for the hydrolysis of beta-lactam antibiotics. This reversible deactivation prevents the breakdown of the antibiotic, allowing it to exert its antibacterial effects. The molecular targets include penicillin-binding proteins located on the inner membrane of bacterial cell walls .
相似化合物的比较
Quinacillin is compared with other penicillinase-resistant penicillins, such as methicillin and cloxacillin. Unlike these compounds, this compound exhibits a unique ability to reversibly deactivate beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria. Similar compounds include:
Methicillin: Known for its resistance to staphylococcal penicillinase but lacks the reversible deactivation property.
Cloxacillin: Another penicillinase-resistant penicillin with a different spectrum of activity compared to this compound
This compound’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical settings.
生物活性
Quinacillin, a member of the penicillin family, is recognized for its unique biological activity, particularly against certain strains of bacteria. This article explores the compound's antibacterial properties, mechanisms of action, and its potential therapeutic applications.
Overview of this compound
This compound is the disodium salt of 3-carboxy-2-quinoxalinylpenicillin. It exhibits a distinctive antibacterial spectrum, primarily effective against Staphylococcus aureus, with minimal activity against other Gram-positive organisms unless used in significantly higher concentrations. The compound's effectiveness has been documented in various studies, highlighting its role in combating bacterial infections.
Spectrum of Activity
This compound demonstrates significant activity against Staphylococcus aureus at concentrations ranging from 0.15 to 0.62 µg/ml (0.32 to 1.35 µM). However, the required concentration for activity against other Gram-positive bacteria is substantially higher, often necessitating a 10-100 fold increase in dosage .
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of cell wall synthesis. This action is similar to that of other penicillins but is characterized by its selective potency against specific bacterial strains.
Study on Staphylococcus aureus
In a foundational study published in Nature, researchers investigated this compound's effects on Staphylococcus aureus. The study involved growing the bacteria in a nutrient medium and measuring intracellular accumulation of N-acetylamino sugars after treatment with this compound. Results indicated that this compound effectively inhibited bacterial growth by disrupting normal metabolic processes, further supporting its classification as a penicillin-like antibiotic .
Comparative Efficacy Against Other Antibiotics
A comparative analysis showed that this compound's efficacy was notably superior to other antibiotics when specifically targeting Staphylococcus aureus. For instance, while benzylpenicillin required higher concentrations to achieve similar effects on this strain, this compound maintained significant activity at lower doses .
Data Table: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Staphylococcus aureus | 0.15 - 0.62 µg/ml | Highly sensitive; effective at low concentrations |
Other Gram-positive bacteria | 1.5 - 62 µg/ml | Requires significantly higher concentrations |
Potential Therapeutic Applications
Research has indicated that this compound may have broader applications beyond its traditional use as an antibiotic. Its unique properties suggest potential roles in combination therapies, particularly in oncology. For example, studies have explored its synergistic effects when combined with cisplatin in cancer treatment, enhancing efficacy while reducing required dosages of cisplatin .
属性
IUPAC Name |
(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-18(2)12(17(27)28)22-14(24)11(15(22)29-18)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSLJIYNWBYEL-TYNCELHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043140 | |
Record name | Quinacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-63-0 | |
Record name | Quinacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinacillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NB50X92M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。